molecular formula C15H8Br8O2 B12715370 Phenol, 4,4'-(1-methylethylidene)bis(2,3,5,6-tetrabromo- CAS No. 47423-36-9

Phenol, 4,4'-(1-methylethylidene)bis(2,3,5,6-tetrabromo-

Cat. No.: B12715370
CAS No.: 47423-36-9
M. Wt: 859.5 g/mol
InChI Key: VRXQOCASOOBADQ-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-) is a brominated derivative of bisphenol A. It is a chemical compound with the molecular formula C15H12Br4O2 and a molecular weight of 543.87 g/mol . This compound is known for its flame-retardant properties and is widely used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-) typically involves the bromination of bisphenol A. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the controlled addition of bromine to bisphenol A under specific conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-) has several scientific research applications:

    Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Widely used in the production of flame-retardant plastics, electronics, and textiles.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-) involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity. The compound can also interfere with signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: The parent compound of Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-), known for its use in the production of polycarbonate plastics and epoxy resins.

    Tetrabromobisphenol A: Another brominated derivative of bisphenol A, widely used as a flame retardant.

    Hexabromocyclododecane: A brominated flame retardant used in polystyrene and other materials.

Uniqueness

Phenol, 4,4’-(1-methylethylidene)bis(2,3,5,6-tetrabromo-) is unique due to its high bromine content, which imparts superior flame-retardant properties compared to other similar compounds. Its specific molecular structure also allows for targeted interactions with biological molecules, making it a valuable compound for various applications .

Properties

CAS No.

47423-36-9

Molecular Formula

C15H8Br8O2

Molecular Weight

859.5 g/mol

IUPAC Name

2,3,5,6-tetrabromo-4-[2-(2,3,5,6-tetrabromo-4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H8Br8O2/c1-15(2,3-5(16)9(20)13(24)10(21)6(3)17)4-7(18)11(22)14(25)12(23)8(4)19/h24-25H,1-2H3

InChI Key

VRXQOCASOOBADQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=C(C(=C1Br)Br)O)Br)Br)C2=C(C(=C(C(=C2Br)Br)O)Br)Br

Origin of Product

United States

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